2,3-Diphenyl-2H-azirine is a member of the azirine family, characterized by a three-membered nitrogen-containing heterocyclic structure. This compound features two phenyl groups attached to the carbon atoms adjacent to the nitrogen atom in the azirine ring, contributing to its unique chemical properties and reactivity. Azirines are known for their strained ring systems, which make them highly reactive intermediates in organic synthesis.
While specific biological activity data on 2,3-diphenyl-2H-azirine itself is limited, compounds within the azirine class have been explored for their potential pharmacological applications. The reactivity of azirines allows for the synthesis of various biologically active molecules. For instance, derivatives of azirines have shown promise as antimicrobial agents and in other therapeutic areas.
The synthesis of 2,3-diphenyl-2H-azirine can be achieved through several methods:
The applications of 2,3-diphenyl-2H-azirine primarily lie in organic synthesis:
Interaction studies involving 2,3-diphenyl-2H-azirine often focus on its reactivity with different nucleophiles and electrophiles. These studies help elucidate its mechanism of action and potential pathways for synthesizing more complex molecules. The interaction with transition metals has been particularly noted for generating novel organometallic complexes that can further react to form diverse chemical entities .
Several compounds share structural similarities with 2,3-diphenyl-2H-azirine. Here are some notable examples:
The unique aspect of 2,3-diphenyl-2H-azirine lies in its symmetrical structure and dual phenyl substituents that enhance its stability while retaining high reactivity. This balance allows it to participate effectively in a range of synthetic transformations while serving as a versatile building block for more complex chemical entities.
The Neber rearrangement represents a fundamental synthetic pathway for accessing 2,3-diphenyl-2H-azirine through the transformation of ketoxime derivatives [5] [9]. This classical methodology involves the conversion of ketoxime tosylates or other sulfonates into alpha-amino ketones via an intermediate azirine formation [5]. The mechanism proceeds through deprotonation of an alpha-methylene hydrogen by a base, followed by nucleophilic displacement of the tosylate group to form the three-membered azirine ring [9].
In the context of 2,3-diphenyl-2H-azirine synthesis, the Neber rearrangement typically employs 1,2-diphenylethanone oxime as the starting material [2]. The oxime is first converted to its corresponding tosylate derivative through reaction with tosyl chloride [9]. Treatment with sodium ethoxide in ethanol traditionally serves as the cyclization conditions, though alternative bases such as pyridine have demonstrated effectiveness in promoting the rearrangement [5].
Recent investigations have explored the application of chiral organocatalysts to render the Neber rearrangement enantioselective [20]. Quinidine has emerged as a particularly effective organocatalyst, enabling the synthesis of chiral 2H-azirine derivatives with moderate to good enantioselectivity [20]. Optimization studies revealed that toluene as solvent, combined with potassium carbonate as co-base and reaction times of 48 hours, provided optimal results with yields reaching 87 percent and enantiomeric excess values of 66 percent [20].
Thermal decomposition of vinyl azides constitutes a well-established route to 2H-azirines, including 2,3-diphenyl-2H-azirine [6]. The thermolysis process involves the loss of molecular nitrogen from the vinyl azide substrate, followed by cyclization of the resulting vinyl nitrene intermediate [6]. Empirical studies have established that when the alpha-position of the vinyl azide bears an aryl, alkyl, or heteroatom substituent, 1-azirines are typically formed upon thermolysis [6].
The kinetics of alpha-azidostyrene thermolysis have been thoroughly investigated using nuclear magnetic resonance spectroscopy [6]. These studies demonstrate that the conversion proceeds through a concerted mechanism involving simultaneous nitrogen loss and ring closure [6]. Temperature-dependent studies reveal activation energies in the range of 28-35 kilocalories per mole for various vinyl azide substrates [6].
For 2,3-diphenyl-2H-azirine synthesis, the thermal approach typically requires temperatures between 120-160 degrees Celsius [6]. The reaction exhibits first-order kinetics with respect to the vinyl azide concentration [6]. Half-life measurements indicate reaction completion within 45-90 minutes under optimized thermal conditions [6].
Vinyl Azide Substrate | Temperature (°C) | Product | Activation Energy (kcal/mol) | Half-life (min) |
---|---|---|---|---|
α-Azidostyrene | 120 | 2H-Azirine | 28.5 | 45 |
β-Phenyl vinyl azide | 140 | 2H-Azirine | 32.1 | 28 |
α-Azidochalcone | 160 | Nitrile (via azirine) | 24.8 | 12 |
Cyclic vinyl azide | 100 | 2H-Azirine | 30.2 | 60 |
Alkyl vinyl azide | 180 | Rearranged product | 35.7 | 90 |
Photochemical activation of vinyl azides provides an alternative pathway for 2,3-diphenyl-2H-azirine formation under milder conditions compared to thermal methods [11]. Blue light irradiation at 456 nanometers effectively triggers photolysis of the azide functionality without requiring additional photocatalysts [10]. The photochemical process proceeds through photodenitrogenation to generate the vinyl nitrene intermediate, which subsequently undergoes cyclization to form the desired 2H-azirine [11].
Flow reactor systems have proven particularly advantageous for photochemical vinyl azide cyclization due to enhanced light penetration and improved heat dissipation [11]. Microfluidic photoreactors enable precise control over irradiation time and reaction temperature, leading to improved yields and reduced side product formation [15]. Residence times of 15-20 minutes typically suffice for complete conversion under photochemical conditions [11].
The photochemical approach offers several advantages over thermal methods, including lower energy requirements, reduced formation of thermal decomposition products, and compatibility with temperature-sensitive substrates [11]. Comparative studies demonstrate that photochemical conditions can achieve conversions exceeding 90 percent at ambient temperature, while thermal methods require elevated temperatures with correspondingly higher energy inputs [15].
The cesium carbonate-mediated cyclization of ketoxime acetates represents a highly efficient and practical approach for 2,3-diphenyl-2H-azirine synthesis [7]. This methodology exploits the exceptional reactivity of cesium carbonate in polar aprotic solvents, a phenomenon known as the cesium effect [24]. The enhanced basicity and reduced ion pairing of cesium carbonate facilitate the deprotonation and subsequent cyclization process [24].
The synthetic protocol begins with the preparation of 1,2-diphenylethanone oxime through treatment of the corresponding ketone with hydroxylamine hydrochloride and sodium acetate in methanol [2]. The resulting oxime undergoes acetylation to form the ketoxime acetate intermediate [2]. Treatment with cesium carbonate in an appropriate solvent system promotes the cyclization reaction through deprotonation of the alpha-methylene position and intramolecular displacement of the acetate leaving group [7].
Mechanistic investigations suggest that the reaction proceeds through a concerted pathway involving simultaneous deprotonation and cyclization [7]. The cesium cation coordinates to the acetate oxygen, enhancing the leaving group ability while the carbonate anion abstracts the alpha-proton [24]. This dual activation mode accounts for the superior performance of cesium carbonate compared to other alkali metal carbonates [24].
Systematic optimization studies have identified critical parameters influencing the efficiency of the cesium carbonate-mediated cyclization [7]. Solvent selection proves crucial, with polar aprotic solvents such as acetonitrile and dimethylformamide providing optimal results [7]. Temperature effects demonstrate a delicate balance between reaction rate and product stability, with temperatures in the range of 80-120 degrees Celsius yielding the best outcomes [7].
The equivalents of cesium carbonate significantly impact both yield and reaction time [7]. Studies indicate that 2.5-3.0 equivalents of base provide optimal conversion while minimizing side reactions [7]. Reaction times vary from 4-24 hours depending on the specific conditions employed [7].
Entry | Solvent | Temperature (°C) | Base Equivalents | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
1 | Acetonitrile | 80 | 2.0 | 12 | 85 |
2 | Diisopropyl ether | 70 | 2.5 | 8 | 92 |
3 | Dimethylformamide | 100 | 1.5 | 16 | 78 |
4 | Toluene | 110 | 3.0 | 6 | 95 |
5 | Tetrahydrofuran | 65 | 2.0 | 20 | 70 |
6 | Dichloromethane | 40 | 2.0 | 24 | 65 |
7 | Dimethyl sulfoxide | 120 | 2.0 | 4 | 88 |
8 | Ethanol | 78 | 2.5 | 18 | 72 |
Concentration effects reveal that substrate concentrations of 0.1-0.2 molar provide the optimal balance between reaction efficiency and practical handling [7]. Higher concentrations can lead to increased side reactions, while lower concentrations result in prolonged reaction times [7].
The ring contraction of isoxazoles to 2H-azirines represents an elegant approach for accessing 2,3-diphenyl-2H-azirine through rhodium-catalyzed transformations [13]. This methodology employs chiral diene-rhodium catalyst systems to promote the enantioselective isomerization of appropriately substituted isoxazoles [13]. The reaction proceeds through coordination of the rhodium center to the isoxazole nitrogen-oxygen bond, followed by oxidative addition and reductive elimination sequences that result in ring contraction [13].
Highly strained 2H-azirines bearing tetrasubstituted stereocenters can be synthesized through this approach with excellent enantioselectivity [13]. The chiral diene ligands provide effective enantiodiscrimination through steric interactions with bulky substituents on the isoxazole substrate [13]. Computational studies support the involvement of rhodium-imido complexes as key intermediates in the enantiodiscrimination process [13].
The substrate scope of this transformation encompasses various aryl-substituted isoxazoles, enabling access to diversely functionalized 2H-azirine products [13]. Reaction conditions typically involve rhodium catalysts at loadings of 5-10 mole percent, with reaction temperatures maintained at 60-80 degrees Celsius [13]. Yields generally range from 70-90 percent with enantiomeric excess values exceeding 85 percent for optimized substrate-catalyst combinations [13].
Microfluidic reactor systems have emerged as powerful tools for the safe and efficient synthesis of 2,3-diphenyl-2H-azirine [14] [22]. These systems offer several advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles [14]. The high surface-to-volume ratio of microreactors enables efficient temperature control and minimizes hot spot formation [17].
Continuous-flow synthesis protocols have been developed using various reactor configurations [14] [22]. Typical setups involve multiple input streams for substrate introduction, mixing elements for efficient reactant combination, and temperature-controlled reaction coils [14]. Flow rates are optimized to provide appropriate residence times while maintaining steady-state operation [22].
The implementation of in-line purification systems allows for direct isolation of pure 2H-azirine products without intermediate workup procedures [14]. Solid-supported reagents and scavengers can be incorporated into the flow system to remove impurities and unreacted starting materials [22]. This approach significantly reduces processing time and minimizes exposure to potentially hazardous intermediates [17].
Parameter | Thermal Flow | Photochemical Flow |
---|---|---|
Flow rate | 0.5 mL/min | 0.3 mL/min |
Temperature | 150°C | 25°C |
Pressure | 10 bar | 1 bar |
Residence time | 20 min | 15 min |
Reactor volume | 10 mL | 4.5 mL |
Conversion | 85% | 92% |
The application of green chemistry principles to 2,3-diphenyl-2H-azirine synthesis has gained increasing attention as researchers seek to minimize environmental impact while maintaining synthetic efficiency [31] [34]. Atom economy calculations reveal significant variations among different synthetic methodologies, with flow chemistry approaches achieving the highest atom utilization rates [31]. The cesium carbonate-mediated cyclization demonstrates superior atom economy compared to traditional Neber rearrangement approaches due to the elimination of stoichiometric leaving groups [32].
Solvent selection plays a crucial role in the environmental profile of different synthetic routes [34]. The development of protocols using environmentally benign solvents such as cyclopentyl methyl ether represents a significant advancement toward sustainable synthesis [34]. These green solvents maintain comparable reaction efficiency while reducing toxicity and environmental persistence [17].
Waste minimization strategies have been implemented across various synthetic methodologies [31]. The elimination of chromatographic purification through flow-based approaches significantly reduces solvent consumption and waste generation [34]. Additionally, the development of telescoped synthetic sequences enables direct conversion of starting materials to final products without isolation of intermediates [17].
Synthesis Method | Atom Economy (%) | E-factor | Solvent Amount (mL/g) | Energy Input (kJ/mol) | Waste Generation (g/g) |
---|---|---|---|---|---|
Neber Rearrangement | 65 | 8.5 | 25 | 180 | 3.2 |
Vinyl Azide Decomposition | 75 | 6.2 | 15 | 140 | 2.4 |
Ketoxime Acetate/Cesium Carbonate | 82 | 4.1 | 8 | 95 | 1.8 |
Flow Chemistry | 88 | 2.8 | 5 | 60 | 1.2 |
Ring Contraction | 70 | 7.3 | 20 | 160 | 2.9 |
Energy efficiency considerations favor photochemical and flow-based approaches over traditional thermal methods [34]. The reduced temperature requirements for photochemical activation translate to lower energy consumption and reduced carbon footprint [11]. Flow chemistry systems demonstrate superior energy efficiency through enhanced heat integration and reduced batch-to-batch thermal cycling [17].
The crystal structure of 2,3-diphenyl-2H-azirine has been comprehensively characterized through single-crystal X-ray diffraction techniques, revealing a unique hexagonal crystal system with distinctive structural features that contribute to its remarkable stability under extreme conditions [1] [2] [3].
The crystal structure of 2,3-diphenyl-2H-azirine exhibits a remarkable helical arrangement that distinguishes it from other azirine derivatives. The compound crystallizes in the hexagonal space group P65, with lattice parameters of a = 18.596(5) Å and c = 5.704(2) Å, creating a unit cell volume of 1708.27(11) ų [1] [2] [3]. The molecular packing demonstrates a sophisticated six-fold translational symmetry that lacks mirror planes, inversion centers, and rotational or reflection symmetry, resulting in the P65 space group classification [1] [2] [3].
The helical arrangement is characterized by the perpendicular orientation of adjacent molecules within the unit cell structure. Specifically, the C4B–H4B and C3A–H3A molecular segments are positioned at a distance of 3.16 Å, creating a three-dimensional network of intermolecular interactions [1] [2] [3]. This helical framework provides the structural foundation for the compound's exceptional stability under high-pressure conditions, as the arrangement allows for efficient distribution of mechanical stress throughout the crystal lattice [1] [2] [3].
The helical structure is particularly notable because the diphenylazirine molecules are not connected by traditional hydrogen bonding networks, which is unusual for organic molecular crystals containing nitrogen-bearing heterocycles [1] [2] [3]. Instead, the structural integrity is maintained through van der Waals interactions and π-π stacking interactions between the phenyl rings, which are positioned in close proximity within the helical framework [1] [2] [3].
A distinctive feature of the 2,3-diphenyl-2H-azirine crystal structure is the presence of significant void spaces and channel formations within the hexagonal lattice. These voids are strategically located in the corners of the unit cell and are surrounded by the helical arrangements of the azirine molecules [1] [2] [3]. The void spaces represent approximately 22% of the total unit cell volume at ambient conditions, contributing to the relatively low density of 1.127 g cm⁻³ for the compound [1] [2] [3].
The channel formations created by these void spaces exhibit a three-dimensional network that extends throughout the crystal structure. The channels are formed by the intersection of the helical molecular arrangements, creating cavities that could potentially accommodate guest molecules or undergo selective compression during pressure application [1] [2] [3]. These structural features have significant implications for potential applications in gas storage or molecular encapsulation technologies [1] [2] [3].
The void spaces play a crucial role in the compound's compression behavior under high pressure. During compression studies, the systematic reduction in void size within the helical framework occurs without disrupting the overall hexagonal structure, allowing the compound to maintain its structural integrity up to remarkably high pressures [1] [2] [3]. This behavior is attributed to the flexible nature of the void spaces, which can accommodate volume reduction through compression without forcing the molecules into unfavorable conformations [1] [2] [3].
The high-pressure behavior of 2,3-diphenyl-2H-azirine has been extensively investigated using diamond anvil cell techniques, revealing unprecedented stability for a highly strained heterocyclic compound [1] [2] [3].
High-pressure synchrotron powder X-ray diffraction studies demonstrate that 2,3-diphenyl-2H-azirine maintains its hexagonal crystal structure and molecular integrity up to pressures of 10 GPa [1] [2] [3]. This represents an extraordinary level of structural stability for a compound containing a highly strained three-membered ring system with calculated ring strain energies of 44-47 kcal mol⁻¹ [1] [2] [3].
The structural integrity is evidenced by the continuous evolution of diffraction patterns under pressure, with systematic shifts in peak positions but no evidence of phase transitions or chemical decomposition [1] [2] [3]. The six principal diffraction peaks, indexed with Miller indices 111, 201, 12-1, 320, 131, and 321, remain clearly resolved throughout the pressure range, indicating preservation of the hexagonal symmetry [1] [2] [3].
Vibrational spectroscopy provides additional confirmation of molecular stability under pressure. Raman spectroscopy reveals well-defined vibrational modes up to 8.3 GPa, including characteristic azirine group vibrations at 149 cm⁻¹ (twist mode) and 615 cm⁻¹ (anti-symmetric stretch), as well as phenyl group vibrations at 997 cm⁻¹ and 1602 cm⁻¹ [1] [2] [3]. Infrared spectroscopy extends this stability assessment to even higher pressures, with distinct molecular vibrations observable up to 20 GPa [1] [2] [3].
The preservation of characteristic vibrational frequencies associated with the azirine ring system, particularly the C=N stretch at 1747 cm⁻¹, confirms that the highly strained three-membered ring structure remains intact under extreme pressure conditions [1] [2] [3]. This stability is particularly remarkable given the inherent reactivity of azirine compounds under normal conditions [1] [2] [3].
The compression behavior of 2,3-diphenyl-2H-azirine follows a complex mechanism that involves two distinct regimes, as revealed by pressure-volume equation of state analysis [1] [2] [3]. The compression mechanism is characterized by smooth, continuous volume reduction without phase transitions, achieved primarily through the collapse of void spaces within the helical framework [1] [2] [3].
In the low-pressure regime (ambient to 3.7 GPa), the compression behavior is governed by a bulk modulus K₀ of 10.6(1.2) GPa with a pressure derivative K'₀ of 18(5) [1] [2] [3]. This regime is characterized by relatively soft compression, primarily involving the initial collapse of the larger void spaces and adjustment of intermolecular distances within the helical structure [1] [2] [3].
The transition to a higher-pressure regime occurs at approximately 3.7 GPa, where the compression mechanism shifts to a stiffer response with a bulk modulus K₀ of 3.9(2.4) GPa and the same pressure derivative K'₀ of 18(5) [1] [2] [3]. This change in compression mechanism is attributed to the progressive closure of void spaces, which eventually leads to more direct intermolecular interactions and increased resistance to further compression [1] [2] [3].
The hexagonal unit cell parameters undergo systematic compression, with both the a and c parameters decreasing smoothly with increasing pressure. The anisotropic compression behavior shows that the c-axis, which corresponds to the stacking direction of the helical layers, exhibits slightly different compression characteristics compared to the a-axis dimensions [1] [2] [3].
At 10 GPa, the total volume reduction reaches 22%, representing a significant compression that would typically result in phase transitions or chemical reactions in less robust molecular systems [1] [2] [3]. However, the unique structural features of 2,3-diphenyl-2H-azirine, particularly the presence of compressible void spaces and the flexible helical arrangement, allow for this substantial volume reduction while maintaining structural and chemical integrity [1] [2] [3].
The thermal stability of 2,3-diphenyl-2H-azirine has been characterized through various experimental and theoretical approaches, revealing a compound that exhibits remarkable thermal resistance despite its highly strained ring system [4] [5] [6].
Thermal decomposition studies indicate that 2,3-diphenyl-2H-azirine remains stable at room temperature and exhibits thermal stability up to approximately 250°C under normal atmospheric conditions [4] [5]. However, under high-pressure conditions, the thermal stability is significantly enhanced, with no evidence of decomposition observed up to 500°C when subjected to pressures in the gigapascal range [1] [2] [3].
The thermal cleavage pathways of 2H-azirines involve high activation barriers, with calculated values exceeding 50.0 kcal mol⁻¹ for C-C bond cleavage leading to nitrile ylide formation [4]. This substantial activation barrier explains the compound's thermal stability under normal conditions and its resistance to thermal decomposition even at elevated temperatures [4].
Differential scanning calorimetry studies on related 2H-azirine systems indicate that thermal transitions typically occur in the range of 350-400°C, with the specific thermal behavior strongly dependent on the substituent groups attached to the azirine ring [7] [8]. The phenyl substituents in 2,3-diphenyl-2H-azirine contribute to enhanced thermal stability through resonance stabilization and increased molecular rigidity [6].
The thermal stability is further enhanced by the crystalline environment, where the helical packing arrangement and intermolecular interactions provide additional stabilization against thermal decomposition pathways [1] [2] [3]. The void spaces within the crystal structure also contribute to thermal stability by providing expansion volume that accommodates thermal motion without disrupting the overall crystal structure [1] [2] [3].
The theoretical analysis of ring strain in 2,3-diphenyl-2H-azirine has been extensively investigated using advanced quantum mechanical calculations, providing detailed insights into the energetic and structural factors that contribute to the compound's unique properties [9] [10] [11].
The ring strain energy of 2H-azirines has been calculated using density functional theory methods, with values ranging from 44-47 kcal mol⁻¹ for the parent system [1] [2] [3]. These calculations employ homodesmic reaction schemes to isolate the strain energy contribution from other molecular properties, providing accurate quantitative estimates of the energetic cost associated with the three-membered ring structure [9] [10].
High-level ab initio calculations using the DLPNO-CCSD(T)/def2-TZVPP level of theory have been employed to obtain benchmark-quality ring strain energies for 2H-azirine systems [9] [10]. These calculations reveal that the ring strain in 2H-azirines is significantly higher than in their saturated aziridine counterparts, which exhibit ring strain energies of 26-27 kcal mol⁻¹ [9] [10] [11].
The molecular orbital analysis reveals that the ring strain in 2H-azirines arises from several factors, including bond angle distortion, bond length deviations from ideal values, and torsional strain [9] [10]. The C=N bond length in 2H-azirines is typically 1.266 Å, which is shorter than normal imine bonds due to the ring constraint, while the C-C bond length is extended to 1.513 Å to accommodate the ring geometry [12] [11].
Natural bond orbital analysis indicates that the nitrogen lone pair in 2H-azirines has increased s-character compared to acyclic imines, contributing to the compound's reduced basicity and altered reactivity patterns [9] [10]. The increased s-character is a consequence of the ring strain, which forces the nitrogen hybridization to deviate from ideal sp² geometry [9] [10].
The calculated vibrational frequencies provide additional insights into the ring strain effects. The C=N stretch frequency in 2H-azirines appears at unusually high wavenumbers (1669-1747 cm⁻¹) compared to acyclic imines (1650 cm⁻¹), reflecting the increased bond order and constraint imposed by the ring structure [13] [1] [2] [3].
Computational studies using the B3LYP/6-31G method have been employed to analyze the vibrational modes of 2,3-diphenyl-2H-azirine, revealing 72 normal modes corresponding to the C1 point group symmetry [1] [2] [3]. These calculations provide detailed assignments for the observed Raman and infrared spectra, confirming the molecular structure and providing benchmarks for pressure-induced spectral changes [1] [2] [3].
The theoretical analysis also reveals that the phenyl substituents in 2,3-diphenyl-2H-azirine contribute to ring strain relief through conjugative interactions with the azirine π-system [6]. This electronic delocalization partially compensates for the geometric strain, contributing to the compound's enhanced stability compared to unsubstituted 2H-azirines [6].
Energy decomposition analysis shows that the ring strain energy can be partitioned into contributions from bond stretching, angle bending, and torsional deformation [9] [10]. The largest contribution comes from angle strain, as the ideal bond angles in the three-membered ring deviate significantly from the preferred tetrahedral or trigonal planar geometries [9] [10].